2-(4-Methoxy-2-nitrophenyl)-1-benzothiophene
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Overview
Description
2-(4-Methoxy-2-nitrophenyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a methoxy group and a nitro group on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-2-nitrophenyl)-1-benzothiophene typically involves the following steps:
Nitration: The introduction of a nitro group to the phenyl ring is achieved through nitration. This involves treating the starting material with a mixture of concentrated nitric acid and sulfuric acid.
Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol and a suitable catalyst.
Cyclization: The final step involves cyclization to form the benzothiophene ring. This can be achieved through various methods, including the use of sulfur and a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-2-nitrophenyl)-1-benzothiophene undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Sulfur, bases like sodium hydroxide.
Major Products
Reduction: 2-(4-Amino-2-nitrophenyl)-1-benzothiophene.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxy-2-nitrophenyl)-1-benzothiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-2-nitrophenyl)-1-benzothiophene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1-benzothiophene: Lacks the nitro group, which affects its reactivity and applications.
2-(4-Nitrophenyl)-1-benzothiophene: Lacks the methoxy group, which influences its solubility and bioavailability.
2-(4-Methoxy-2-nitrophenyl)-1-thiophene: Similar structure but lacks the benzene ring, affecting its chemical properties.
Properties
CAS No. |
397882-60-9 |
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Molecular Formula |
C15H11NO3S |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
2-(4-methoxy-2-nitrophenyl)-1-benzothiophene |
InChI |
InChI=1S/C15H11NO3S/c1-19-11-6-7-12(13(9-11)16(17)18)15-8-10-4-2-3-5-14(10)20-15/h2-9H,1H3 |
InChI Key |
VQULQDZDUNUYEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=CC=CC=C3S2)[N+](=O)[O-] |
Origin of Product |
United States |
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